3-(3-amino-1H-1,2,4-triazol-1-yl)-1lambda6-thiolane-1,1-dione
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Overview
Description
3-(3-amino-1H-1,2,4-triazol-1-yl)-1lambda6-thiolane-1,1-dione is a heterocyclic compound that features a 1,2,4-triazole ring substituted with an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-amino-1H-1,2,4-triazol-1-yl)-1lambda6-thiolane-1,1-dione typically involves multistep reactions starting from readily available precursors. One common method involves the reaction of 3-amino-1,2,4-triazole with thiolane-1,1-dione under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as acetonitrile or ethanol, and may require a catalyst to proceed efficiently .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of microwave irradiation has also been explored to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions
3-(3-amino-1H-1,2,4-triazol-1-yl)-1lambda6-thiolane-1,1-dione can undergo various chemical reactions including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triazole ring to other nitrogen-containing heterocycles.
Substitution: The amino group on the triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the triazole ring .
Scientific Research Applications
3-(3-amino-1H-1,2,4-triazol-1-yl)-1lambda6-thiolane-1,1-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism by which 3-(3-amino-1H-1,2,4-triazol-1-yl)-1lambda6-thiolane-1,1-dione exerts its effects involves its interaction with specific molecular targets. For instance, it acts as a competitive inhibitor of the enzyme imidazoleglycerol-phosphate dehydratase, which is involved in histidine biosynthesis . This inhibition disrupts the production of histidine, affecting various metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
3-amino-1,2,4-triazole: A closely related compound with similar biological activities.
1,2,4-triazole-3-thiol:
3-(5-amino-1H-1,2,4-triazol-3-yl)propanamide: Known for its antimicrobial properties.
Uniqueness
What sets 3-(3-amino-1H-1,2,4-triazol-1-yl)-1lambda6-thiolane-1,1-dione apart is its unique combination of the triazole ring and thiolane moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for developing new pharmaceuticals and materials with specialized functions .
Properties
CAS No. |
1183493-44-8 |
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Molecular Formula |
C6H10N4O2S |
Molecular Weight |
202.2 |
Purity |
95 |
Origin of Product |
United States |
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